molecular formula C20H25NO5 B12433460 Prometaphanin

Prometaphanin

Cat. No.: B12433460
M. Wt: 359.4 g/mol
InChI Key: WOJRBUGBSKAUMI-MJDRAIRUSA-N
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Description

The compound (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8430(1),(1)?0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one is a complex organic molecule characterized by its tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:

    Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions.

    Functional Group Introduction: Hydroxyl, methoxy, and ketone groups are introduced through selective functionalization reactions.

    Final Purification: The compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, materials, and other high-value products.

Mechanism of Action

The mechanism by which (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0(1),(1)?.0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8430(1),(1)?0(2),?]heptadeca-2(7),3,5,12-tetraen-11-one lies in its specific arrangement of functional groups and its tetracyclic structure

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

(1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one

InChI

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3/t13?,19-,20-/m1/s1

InChI Key

WOJRBUGBSKAUMI-MJDRAIRUSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC

Canonical SMILES

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC

Origin of Product

United States

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